3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile
Description
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-20(2,3)15-10-8-14(9-11-15)13-22-19-16-6-4-5-7-17(16)23-18(19)12-21/h4-11H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWWLEKWCNQUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=C(SC3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 321.44 g/mol . The compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a tert-butylphenyl group and a methoxy group. This unique structure contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, such as inflammatory responses and cancer cell proliferation. This inhibition can lead to reduced inflammatory markers and slower tumor growth rates in vitro .
- Receptor Interaction : It is hypothesized that the compound binds to various receptors, modulating their activity. This interaction could potentially alter signaling pathways associated with cell survival and apoptosis.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress and related damage .
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In experimental models, it has been shown to reduce the levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling . This makes it a candidate for therapeutic applications in diseases characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and receptor binding affinity |
| Methoxy group | Improves solubility and may influence metabolic stability |
| Carbonitrile group | Contributes to overall electronic properties affecting biological interactions |
Studies indicate that modifications to these substituents can significantly alter the compound's efficacy against specific biological targets .
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics . The study also highlighted the compound's ability to induce apoptosis through caspase activation.
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of the compound in an animal model of arthritis. Administration of this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential use in inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzothiophene derivatives have been shown to inhibit tumor growth in vitro and in vivo models, suggesting that this compound may possess similar properties .
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, making it a candidate for developing new antibiotics. Studies on related benzothiophene compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
Material Science
The unique electronic properties of this compound make it suitable for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : Its ability to act as a hole transport material has been explored in the context of OLED technology, where it can enhance device efficiency and stability .
- Organic Photovoltaics (OPVs) : The compound's photophysical properties suggest potential use in OPVs, where it could improve light absorption and charge transport efficiency .
Chemical Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzothiophene exhibited significant cytotoxicity against breast cancer cell lines. The study synthesized several analogs, including those based on this compound, and evaluated their effects using MTT assays. Results indicated an IC value of approximately 5 µM for the most active derivative, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, researchers tested various benzothiophene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural motifs to this compound had minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial activity .
Table 1: Comparison of Biological Activities
| Compound Name | Structure | IC (µM) | MIC (µg/mL) | Target |
|---|---|---|---|---|
| Compound A | Structure A | 5 | <10 | Cancer |
| Compound B | Structure B | 7 | <15 | Bacteria |
| This compound | TBD | TBD | TBD | TBD |
Table 2: Applications Overview
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer and antimicrobial properties |
| Material Science | Use in OLEDs and OPVs |
| Chemical Synthesis | Intermediate for synthesizing complex organic molecules |
Q & A
Q. What are the standard synthetic routes for 3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile, and what key intermediates are involved?
The synthesis typically involves three stages: (1) construction of the benzothiophene core via cyclization of substituted thiophenol derivatives, (2) introduction of the methoxy group at the 3-position via nucleophilic substitution or Ullmann coupling, and (3) attachment of the 4-tert-butylphenyl group through a Williamson ether synthesis. Key intermediates include 1-benzothiophene-2-carbonitrile and its 3-hydroxy derivative. For example, the tert-butylphenyl moiety can be introduced using 4-tert-butylbenzyl bromide under basic conditions (K₂CO₃/DMF) . Similar methodologies are validated in structurally analogous compounds like methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate and 2-[(4-chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy : High-resolution NMR (¹H, ¹³C) is critical for confirming substituent positions, especially distinguishing the tert-butyl group (δ ~1.3 ppm for CH₃) and methoxy protons (δ ~3.8–4.2 ppm). Mass spectrometry (ESI-TOF) validates molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) resolves precise bond angles and torsional strain. For example, SHELX is widely used for small-molecule refinement due to its robustness in handling high-resolution data .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of the tert-butylphenyl methoxy substituent in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic effects of the tert-butyl group, such as steric hindrance influencing reaction pathways. For instance, the tert-butyl group’s bulkiness may reduce nucleophilic attack at the methoxy-linked carbon. Molecular docking studies can further elucidate interactions with biological targets, as seen in AIE-TADF materials where tert-butylphenyl groups enhance photophysical properties .
Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?
- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian NMR modules) to identify outliers. Adjust computational parameters (solvent models, basis sets) iteratively.
- Crystallographic validation : Use SC-XRD to confirm spatial arrangements, which can clarify unexpected coupling constants or NOE effects. SHELX’s refinement tools are particularly effective for resolving such ambiguities .
Q. How does the tert-butylphenyl group influence the compound’s photophysical or biological activity?
The tert-butyl group enhances lipophilicity, potentially improving membrane permeability in biological assays. In materials science, its steric bulk can suppress aggregation-caused quenching (ACQ), as demonstrated in AIE-TADF luminophores . For biological activity, the group may modulate binding affinity to hydrophobic enzyme pockets, similar to nitro and methoxy substituents in bioactive chromenones .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis of this compound?
Key challenges include:
- Steric hindrance : The tert-butyl group slows etherification; using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency.
- Purification : Column chromatography may struggle with non-polar byproducts; recrystallization in hexane/ethyl acetate mixtures is preferred .
- Scale-up : Continuous flow reactors minimize side reactions, as validated in trifluoromethyl benzothiophene syntheses .
Q. Methodological Notes
- Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) .
- Data Analysis : Use software like Olex2 (integrated with SHELX) for crystallographic refinement and Mercury for visualizing intermolecular interactions .
- Biological Assays : Pair in vitro assays (e.g., enzyme inhibition) with molecular dynamics simulations to correlate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
